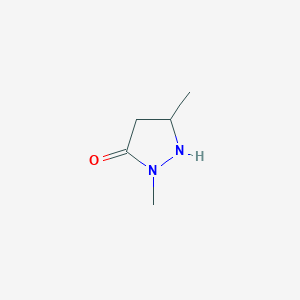
Methyl 2-ethyl-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Asymmetric Cyclopropanation Catalyst
Methyl 2-ethyl-3-methoxybenzoate derivatives are used in copper-catalyzed asymmetric cyclopropanation of alkenes. For example, the p-methoxybenzoate derivative achieved a trans/cis ratio of 91:9 with 92% enantiomeric excess (ee) for the major isomer, indicating its effectiveness in asymmetric synthesis (Østergaard et al., 2001).
Thermochemical Properties
Research on methyl methoxybenzoates, including derivatives similar to this compound, has focused on determining structural and thermochemical properties. This includes experimental and computational analysis of combustion and vaporization enthalpies, and standard molar enthalpies of formation (Flores et al., 2019).
Antimitotic Agents and Tubulin Inhibitors
Derivatives of this compound have been investigated as potential antimitotic agents and tubulin inhibitors. These compounds, modified at various positions, show potent antiproliferative effects and target tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).
Synthesis of Pharmaceutical Intermediates
This compound derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involves methylation, ethylation, and oxidation steps (Wang Yu, 2008).
Antimicrobial Activity
Some derivatives of this compound show antimicrobial activity. Studies on imino-4-methoxyphenol thiazole derived Schiff bases, which include methoxybenzoate moieties, have revealed moderate antibacterial and antifungal activities (Vinusha et al., 2015).
Natural Urease Inhibitors
Certain methoxybenzoate compounds, structurally related to this compound, have been identified as potent urease inhibitors, indicating potential applications in addressing issues related to urease activity (Khan et al., 2006).
properties
IUPAC Name |
methyl 2-ethyl-3-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-8-9(11(12)14-3)6-5-7-10(8)13-2/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVXOULKAVLWCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550748 |
Source


|
| Record name | Methyl 2-ethyl-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108593-43-7 |
Source


|
| Record name | Methyl 2-ethyl-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)









![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)
